pKa and LogD Comparison: 5-Chloro vs. 5-Bromo Thiophene Propanoic Acid Determines Ionization State at Physiological pH
The 5-chloro analog (CAS 69300-47-6) exhibits a predicted pKa of 4.04 [1], while the 5-bromo analog (CAS 900027-23-8) has a predicted pKa of 4.38 ± 0.10 . This 0.34-unit difference in acid strength translates to a measurable difference in the ionized fraction at gastrointestinal and plasma pH. The 5-chloro compound also displays a calculated LogP of 2.74 and a LogD at pH 7.4 of −0.40 [1], reflecting moderate lipophilicity with increased aqueous solubility at physiological pH due to ionization. Although directly comparable LogD data for the 5-bromo analog under identical calculation conditions were not identified, the higher pKa of the bromo derivative predicts a lower ionized fraction at pH 7.4 and consequently higher effective lipophilicity.
| Evidence Dimension | Acid dissociation constant (pKa) and calculated lipophilicity (LogP, LogD) |
|---|---|
| Target Compound Data | pKa = 4.04; LogP = 2.74; LogD (pH 7.4) = −0.40 [1] |
| Comparator Or Baseline | pKa = 4.38 ± 0.10 for 3-(5-bromothiophen-2-yl)propanoic acid (CAS 900027-23-8) |
| Quantified Difference | ΔpKa ≈ 0.34 units (5-chloro is the stronger acid); LogD comparison between analogs is inferential due to different calculation sources. |
| Conditions | Predicted/calculated values (ChemBase JChem for 5-Cl [1]; ChemicalBook predicted for 5-Br ) |
Why This Matters
A 0.34-unit pKa difference corresponds to an approximately 2.2-fold difference in the acid dissociation constant (Ka), resulting in measurably different ionization profiles at intestinal pH (6.8–7.4) that directly influence solubility, permeability, and oral absorption potential of derived drug candidates.
- [1] ChemBase. 3-(5-Chlorothiophen-2-yl)propanoic acid, ChemBase ID: 259786, Calculated Physicochemical Properties (pKa, LogP, LogD). View Source
